molecular formula C24H26N2O4 B11075475 2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(pyridin-4-yl)-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione

2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(pyridin-4-yl)-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione

Cat. No.: B11075475
M. Wt: 406.5 g/mol
InChI Key: GMXQXSULXZVLQV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-7,7-dimethyl-1-(pyridin-4-yl)-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione is a complex organic compound that belongs to the class of tetrahydroquinoline derivatives

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(pyridin-4-yl)-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tetrahydroquinoline structure, followed by the introduction of the 3,4-dimethoxyphenyl and pyridin-4-yl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7,7-dimethyl-1-(pyridin-4-yl)-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives, such as:

  • 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline
  • 2-(3,4-Dimethoxyphenyl)-6,7-dimethyl-1,2,3,4-tetrahydroquinoline

These compounds share structural similarities but may differ in their biological activities and applications

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-pyridin-4-yl-2,3,6,8-tetrahydroquinoline-4,5-dione

InChI

InChI=1S/C24H26N2O4/c1-24(2)13-18-23(20(28)14-24)19(27)12-17(26(18)16-7-9-25-10-8-16)15-5-6-21(29-3)22(11-15)30-4/h5-11,17H,12-14H2,1-4H3

InChI Key

GMXQXSULXZVLQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)CC(N2C3=CC=NC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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